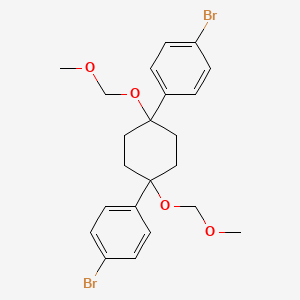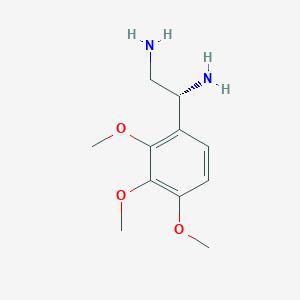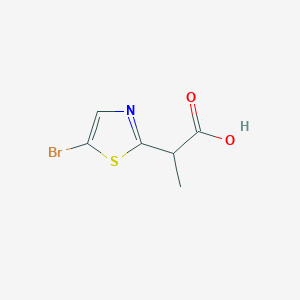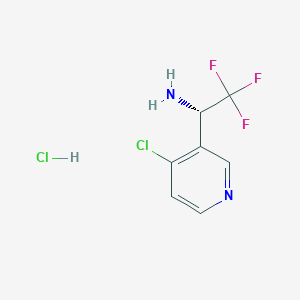
(1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two 4-bromophenyl groups and two methoxymethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 4-bromophenol.
Formation of Intermediates: The cyclohexane is functionalized to introduce the desired substituents. This may involve halogenation, followed by substitution reactions to introduce the 4-bromophenyl groups.
Methoxymethoxy Protection: The hydroxyl groups of the 4-bromophenyl intermediates are protected using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromophenyl groups can be reduced to phenyl groups.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl-substituted cyclohexane.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials such as polymers and resins.
Mécanisme D'action
The mechanism of action of (1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The methoxymethoxy groups may enhance the compound’s solubility and stability, while the bromophenyl groups may contribute to its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,4S)-1,4-Bis(4-chlorophenyl)-1,4-bis(methoxymethoxy)cyclohexane: Similar structure with chlorine atoms instead of bromine.
(1S,4S)-1,4-Bis(4-fluorophenyl)-1,4-bis(methoxymethoxy)cyclohexane: Similar structure with fluorine atoms instead of bromine.
Uniqueness
(1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane is unique due to the presence of bromine atoms, which can influence the compound’s reactivity and interactions with other molecules. The methoxymethoxy groups provide additional functionalization, making the compound versatile for various applications.
Propriétés
Formule moléculaire |
C22H26Br2O4 |
|---|---|
Poids moléculaire |
514.2 g/mol |
Nom IUPAC |
1-bromo-4-[4-(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexyl]benzene |
InChI |
InChI=1S/C22H26Br2O4/c1-25-15-27-21(17-3-7-19(23)8-4-17)11-13-22(14-12-21,28-16-26-2)18-5-9-20(24)10-6-18/h3-10H,11-16H2,1-2H3 |
Clé InChI |
WCDNRJUAISPYNG-UHFFFAOYSA-N |
SMILES canonique |
COCOC1(CCC(CC1)(C2=CC=C(C=C2)Br)OCOC)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13031159.png)

![3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13031182.png)
![(6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13031195.png)
![(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13031206.png)
![2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid](/img/structure/B13031207.png)






![tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B13031241.png)
